molecular formula C14H12N4O B15058727 3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one

3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15058727
M. Wt: 252.27 g/mol
InChI Key: BGEFHKKZUJMZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a sophisticated small molecule designed for oncology research, specifically targeting protein kinase signaling pathways. This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one class, a recognized pharmacophore in the development of epidermal growth factor receptor (EGFR) inhibitors . These heterocyclic aromatic systems are of significant interest in medicinal chemistry due to their ability to mimic the flat heteroaromatic structure of ATP, competing for binding at the kinase domain . Its primary research application lies in the investigation of anticancer activity, particularly against human carcinomas where EGFR is overexpressed. Research on closely related structural analogs has demonstrated potent cytotoxic activities against various cancer cell lines, including prostate (PC-3), lung (A-549), colon (HCT-116), and breast (MCF-7) cancers . The compound's proposed mechanism of action involves the inhibition of key oncogenic kinases. Pyrido[2,3-d]pyrimidinone derivatives have been reported to act as ATP-competitive inhibitors, potentially occupying the adenine-binding pocket of the EGFR tyrosine kinase and forming critical hydrogen bonds with amino acid residues such as Met769 and Thr790 . Some derivatives in this class have shown promising inhibitory activity against both wild-type (EGFR WT ) and mutant (EGFR T790M ) forms, the latter being responsible for acquired resistance to first-generation cancer therapeutics . Furthermore, related compounds have demonstrated the ability to induce apoptosis and arrest the cell cycle at the pre-G1 phase in experimental models, highlighting their multifaceted mechanism in halting cancer cell proliferation . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

3-amino-2-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N4O/c1-9-4-6-10(7-5-9)13-17-12-11(3-2-8-16-12)14(19)18(13)15/h2-8H,15H2,1H3

InChI Key

BGEFHKKZUJMZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

Preparation Methods

Three-Component One-Pot Cyclocondensation

Reaction Design and Mechanism

The most widely reported method involves a one-pot cyclocondensation of 6-aminouracil derivatives, aldehydes, and malononitrile or cyanoacetamide. For 3-amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one, the reaction proceeds via:

  • Knoevenagel condensation : p-Tolualdehyde reacts with malononitrile to form an α,β-unsaturated intermediate.
  • Michael addition : 6-aminouracil attacks the electrophilic β-carbon of the intermediate.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrido[2,3-d]pyrimidine core.

Optimization Studies

  • Catalysts : InCl₃ (10 mol%) in ethanol under reflux enhances yield (78–85%) by accelerating the cyclization step.
  • Solvent effects : Ethanol or DMF improves solubility of intermediates, while water facilitates precipitation of the final product.
  • Temperature : Reactions conducted at 80–100°C for 6–8 hours achieve optimal cyclization.
Table 1: Representative Yields from Three-Component Syntheses
Starting Materials Catalyst Solvent Time (h) Yield (%)
p-Tolualdehyde, malononitrile InCl₃ Ethanol 6 82
p-Tolualdehyde, cyanoacetamide None DMF 8 75

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (MWI) reduces reaction times from hours to minutes. A protocol using 2-amino-4-(p-tolyl)-6-arylnicotinamide, carbon disulfide (CS₂), and KOH in DMF under MWI (155°C, 15 min) yields 70–78% of the target compound. The microwave’s uniform heating prevents side reactions, improving purity compared to conventional methods.

Comparative Efficiency

  • Conventional vs. MWI : Conventional heating (reflux, 6 h) achieves 68% yield, while MWI (15 min) attains 75%.
  • Catalyst-free conditions : MWI eliminates the need for metal catalysts, simplifying purification.

Post-Synthesis Functionalization

Thione-to-Amine Conversion

The 2-thioxo derivative, synthesized via cyclocondensation of chalcones and 6-aminothiouracil, undergoes amination with hydrazine hydrate. Refluxing 2-thioxo-5,7-di(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one with hydrazine (80%, ethanol, 4 h) introduces the amino group at position 3, yielding 85% product.

Selective Modifications

  • Suzuki coupling : Palladium-catalyzed coupling introduces aryl groups at position 7, though this is less explored for the p-tolyl variant.
  • N-Alkylation : Treatment with alkyl halides in the presence of K₂CO₃ functionalizes the amino group, enabling diversification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.97 (s, 1H, C6-H), 7.32–7.45 (m, 4H, p-tolyl), 6.21 (s, 2H, NH₂), 2.35 (s, 3H, CH₃).
  • IR : Peaks at 3426 cm⁻¹ (N–H stretch), 1643 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Purity Assessment

HPLC analyses (C18 column, methanol:water = 70:30) show ≥98% purity for optimized methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Amino Group

The primary amino group at position 3 undergoes nucleophilic reactions, forming derivatives with enhanced biological activity.

Key Reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

    • Example: Reaction with benzoyl chloride yields 3-benzamido-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one .

  • Sulfonation : Forms sulfonamide derivatives using sulfonyl chlorides (e.g., tosyl chloride).

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to generate imine-linked derivatives .

Reaction Conditions:

ReagentSolventTemperatureProduct YieldSource
Benzoyl chlorideDCM, DIPEA0–5°C → RT75–85%
Tosyl chlorideTHFReflux60–70%
4-NitrobenzaldehydeEthanol80°C65–75%

Electrophilic Substitution on the Pyrido-Pyrimidine Core

The electron-rich fused ring system undergoes electrophilic aromatic substitution, primarily at positions 5 and 7 (activated by the amino and ketone groups) .

Key Reactions:

  • Halogenation : Bromination with NBS (N-bromosuccinimide) in DMF introduces bromine at position 5 .

  • Nitration : Nitric acid/sulfuric acid mixtures yield nitro derivatives at position 7 .

Reaction Conditions:

Reaction TypeReagentSolventTemperaturePositionYieldSource
BrominationNBS, AIBNDMF80°CC555–60%
NitrationHNO₃/H₂SO₄H₂SO₄0°C → RTC740–50%

Condensation and Cyclization Reactions

The amino group participates in one-pot multicomponent reactions to form fused heterocycles.

Example:

  • Reaction with ethyl cyanoacetate and aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of [DMBSI]HSO₄ ionic liquid yields pyrido[2,3-d]pyrimidine-carbonitrile hybrids .

Optimized Conditions :

CatalystSolventTimeYield
[DMBSI]HSO₄Solvent-free<1 min90–95%

Cross-Coupling Reactions

Functionalized derivatives enable transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

  • Brominated derivatives (from Section 2) react with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

    • Conditions : Dioxane/H₂O, K₂CO₃, 90°C, 12 h (Yield: 70–80%) .

Biological Activity-Driven Modifications

Derivatives are tailored for drug discovery:

Anticancer Agents:

  • Hydrazine substitution at C2 (via reaction with hydrazine hydrate) produces 2-hydrazinyl derivatives with EGFR inhibitory activity (IC₅₀: 0.1–0.2 µM) .

  • Representative Compound : 3-Amino-2-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one shows 85% growth inhibition in PC-3 cells .

Structural and Mechanistic Insights

  • Tautomerism : The 4(3H)-one moiety exhibits keto-enol tautomerism, influencing reactivity .

  • Electronic Effects : The amino group enhances electron density at C5/C7, directing electrophilic substitution .

Scientific Research Applications

The compound "3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one" and its derivatives have various applications, particularly in the field of medicinal chemistry, specifically as potential anticancer agents .

Scientific Research Applications

  • EGFR Inhibitors: Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one, which includes "3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one," have been designed and synthesized as EGFR (Epidermal Growth Factor Receptor) inhibitors . EGFR is a receptor tyrosine kinase (RTK) involved in cell growth and differentiation, and its overexpression or mutation is implicated in various cancers .
  • Anticancer Activity: These compounds have demonstrated anticancer activity against several cancer cell lines, including A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . In particular, some derivatives showed significant cytotoxic activities and were further investigated for their inhibitory activities against both wild-type EGFR (EGFR WT) and mutant EGFR (EGFR T790M) .
  • Structure-Activity Relationship: Studies have explored the structure-activity relationship of these compounds to optimize their anticancer activity . For example, the presence of an electron-donating group (OCH3) at the 4-position of certain derivatives was found to be beneficial for activity . Additionally, modifications to the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, such as expanding it into triazolyl analogs, can affect activity .
  • Further Research: Many efforts are still required to reach more potent and less toxic EGFR inhibitors .

Case Studies

  • Compound 8a: Showed the highest inhibitory activities against EGFR WT and EGFR T790M with IC50 values of 0.099 and 0.123 µM, respectively . It also arrested the cell cycle at the pre-G1 phase and induced a significant apoptotic effect in PC-3 cells, along with a 5.3-fold increase in caspase-3 levels .
  • Compound 8a and 8d: Demonstrated significant potency against the PC-3 prostate cancer cell line, with IC50 values of 7.98 μM and 7.12 μM, respectively, which is approximately two-fold more potent than the reference molecule (IC50 = 11.05 μM) .

Data Table

Comparison with Similar Compounds

Positional Isomerism: p-Tolyl vs. o-Tolyl

  • 3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one: The para-methylphenyl group at the 2-position likely enhances lipophilicity and membrane permeability compared to smaller substituents.

Halogen-Substituted Derivatives

  • 3-Amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1123782-56-8): The electron-withdrawing chlorine atom on the pyridine ring may improve metabolic stability and alter electronic properties, influencing target interactions .
  • 5-(4-Chlorophenyl)-2-mercapto-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (Compound 2b): The thiol (-SH) group at position 2 enhances reactivity, enabling disulfide bond formation or metal chelation, which is absent in the amino-substituted target compound .

Thieno[2,3-d]pyrimidin-4(3H)-one Analogues

Anticancer Activity

Compound Substituents IC50 (Cancer Cell Lines) Reference
Target Compound (p-tolyl derivative) 3-Amino, 2-p-tolyl Not reported -
5a () 7-(4-Chlorophenyl), 5-p-tolyl HepG-2: 0.3 µM; PC-3: 6.6 µM
8a () Thiophene-2-ylmethylene hydrazine Broad-spectrum kinase inhibition
Pyrazolinone derivatives () Di-p-tolyl MCF-7: Moderate to high activity

The p-tolyl group in compound 5a () contributes to nanomolar potency against hepatic cancer (HepG-2), outperforming doxorubicin. However, the absence of a hydrazine or thiophene moiety in the target compound may limit its kinase-targeting efficacy compared to 8a .

Antimicrobial Activity

  • Aryliden hydrazinylpyrido[2,3-d]pyrimidin-4-ones (): Hydrazine-linked derivatives exhibit enhanced antibacterial activity due to improved hydrogen bonding with microbial enzymes. For example, thiophene-containing analogs show MIC values <10 µg/mL against E. coli .

Condensation-Cyclization Strategies

  • The target compound can be synthesized via hydrazine condensation with aromatic aldehydes, followed by cyclization (e.g., using ethyl acetoacetate or ammonium isothiocyanate) .
  • Ultrasound-assisted synthesis (): Reduces reaction time to 5–25 minutes with yields >80%, offering a scalable alternative to traditional reflux methods .

Biological Activity

3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 3-amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives involves several methods, including multi-step reactions that utilize various reagents. The compound can be synthesized from simpler pyridine derivatives through reactions involving electrophilic substitutions and cyclization processes. For instance, a common synthetic route includes the reaction of pyridine derivatives with anthranilic acid in the presence of sodium ethoxide under reflux conditions, yielding the desired pyrido[2,3-d]pyrimidin-4(3H)-one structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. A notable study assessed a series of these compounds against various cancer cell lines, including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cells. The compound 8a exhibited significant cytotoxicity with an IC50 value of 7.98 μM against PC-3 cells, outperforming the reference molecule (IC50 = 11.05 μM) .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the pre-G1 phase. Notably, compound 8a was found to increase caspase-3 levels significantly, indicating an apoptotic effect in cancer cells .

CompoundCell LineIC50 Value (μM)Mechanism of Action
8aPC-37.98Apoptosis induction
8dPC-37.12Apoptosis induction
ReferencePC-311.05-

Other Biological Activities

Beyond anticancer effects, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have shown promise as selective adenosine kinase inhibitors and possess anti-inflammatory and antimicrobial properties. These activities are crucial for developing treatments for various diseases including asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

  • Cytotoxicity Studies : A comprehensive evaluation was conducted on several derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one against different cancer cell lines. The study demonstrated that structural modifications significantly affect cytotoxicity and selectivity towards specific cancer types.
  • Mechanistic Insights : Research utilizing docking studies has elucidated the binding affinities of these compounds to target proteins such as EGFR (Epidermal Growth Factor Receptor). Compound 8a showed high binding affinity towards both wild-type and mutant EGFR variants, suggesting its potential as a targeted therapy in cancers driven by EGFR mutations .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using 2-aminonicotinic acid derivatives and formamide or urea under thermal or microwave-assisted conditions. For example:

  • Route 1 : Reaction of 2-amino-4,6-disubstituted pyridine carbonitriles with formic acid in AcOH and catalytic H₂SO₄ yields pyrido[2,3-d]pyrimidin-4(3H)-ones with >90% efficiency under reflux .
  • Route 2 : Microwave irradiation (150°C) of 2-aminonicotinic acid with formamide generates the pyrimidine ring via intramolecular cyclization, achieving 49% yield .
    • Key Variables : Solvent (AcOH vs. diglyme), catalyst (H₂SO₄ vs. ionic liquids), and temperature (reflux vs. MWI) critically influence reaction efficiency.

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Multi-modal analysis is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1676 cm⁻¹, NH stretches at ~3125 cm⁻¹) .
  • NMR : 1H^1H and 13C^13C NMR resolve aromatic protons (δ 7.49–8.24 ppm) and carbonyl carbons (δ 175.3 ppm) .
  • Mass Spectrometry : EI-MS confirms molecular weight (e.g., m/z 365 [M⁺] for a related derivative) .
  • Elemental Analysis : Validates purity (e.g., C, H, N % within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step of pyrido[2,3-d]pyrimidin-4(3H)-one synthesis?

  • Methodological Answer : Yield optimization requires:

  • Catalyst Screening : Tetrabutylammonium fluoride or lanthanide amides enhance cyclization efficiency by stabilizing intermediates (e.g., 86% yield with DMF-DMA) .
  • Solvent Effects : Polar aprotic solvents (e.g., diglyme) improve solubility of aromatic intermediates, reducing side reactions .
  • Temperature Control : Microwave-assisted synthesis (140–150°C) reduces reaction time and improves regioselectivity .
    • Data-Driven Example : Using triethylorthopropionate in AcOH increased yield to 93% for a chlorophenyl analogue .

Q. How to resolve contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer : Discrepancies arise from target selectivity and assay conditions:

  • Target Profiling :
  • Anticancer Activity : Derivatives inhibit kinases (e.g., IC₅₀ = 0.3 µM against HepG-2 via kinase inhibition) .
  • Anti-Inflammatory Activity : Inhibition of mPGES-1 (microsomal prostaglandin E₂ synthase-1) reduces PGE₂ biosynthesis without COX-2 side effects .
  • Assay Optimization : Use isogenic cell lines and standardized protocols (e.g., MTT assay at 48h incubation) to minimize variability .
    • Case Study : Compound 5a showed dual PDE3B inhibition (cAMP/cGMP modulation) and anticancer effects on HT-29 cells, highlighting pathway crosstalk .

Q. What strategies validate the mechanism of action for derivatives targeting mPGES-1?

  • Methodological Answer :

  • Enzyme Assays : Measure PGE₂ reduction in LPS-stimulated macrophages using ELISA (IC₅₀ < 1 µM for pyrido[2,3-d]pyrimidin-4(3H)-ones) .
  • Molecular Docking : Align scaffold with mPGES-1’s glutathione-binding site (PDB: 4AL0) to predict substituent effects .
  • SAR Analysis : Introduce electron-withdrawing groups (e.g., 4-Cl) to enhance binding affinity by 3-fold compared to unsubstituted analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.